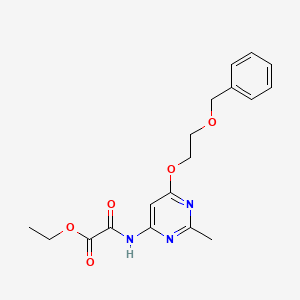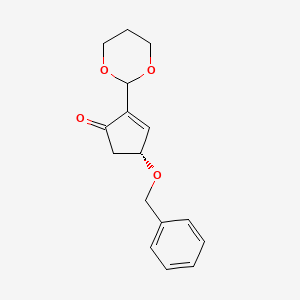
(4R)-4-(Benzyloxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-(Benzyloxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a dioxane ring, and a cyclopentenone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-(Benzyloxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Cyclopentenone Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by oxidation to form the cyclopentenone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with an appropriate leaving group on the cyclopentenone.
Formation of the Dioxane Ring: The dioxane ring can be formed through an acetalization reaction, where a diol reacts with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the cyclopentenone core can lead to the formation of cyclopentanol derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Cyclopentanol derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
(4R)-4-(Benzyloxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (4R)-4-(Benzyloxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group and the dioxane ring may play a crucial role in binding to the target molecule, while the cyclopentenone core may be involved in the reactivity.
類似化合物との比較
(4R)-4-(Methoxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-one: Similar structure but with a methoxy group instead of a benzyloxy group.
(4R)-4-(Ethoxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-one: Similar structure but with an ethoxy group instead of a benzyloxy group.
(4R)-4-(Benzyloxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness: The presence of the benzyloxy group in (4R)-4-(Benzyloxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-one provides unique reactivity and binding properties compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
78907-91-2 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC名 |
(4R)-2-(1,3-dioxan-2-yl)-4-phenylmethoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C16H18O4/c17-15-10-13(20-11-12-5-2-1-3-6-12)9-14(15)16-18-7-4-8-19-16/h1-3,5-6,9,13,16H,4,7-8,10-11H2/t13-/m0/s1 |
InChIキー |
UITNDYOXDMVYSR-ZDUSSCGKSA-N |
異性体SMILES |
C1COC(OC1)C2=C[C@@H](CC2=O)OCC3=CC=CC=C3 |
正規SMILES |
C1COC(OC1)C2=CC(CC2=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


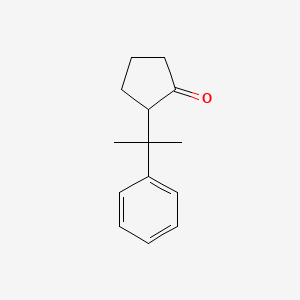
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
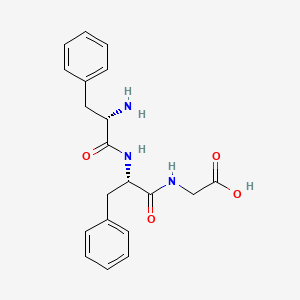
acetaldehyde](/img/structure/B14452501.png)
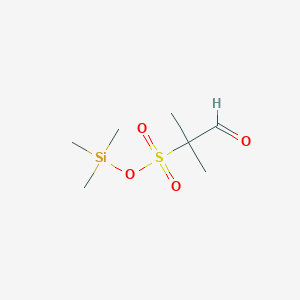



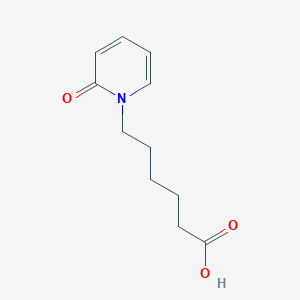

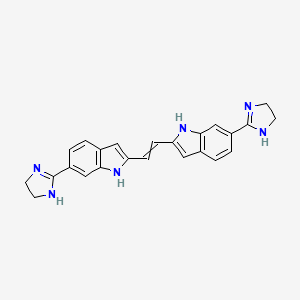
![3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide](/img/structure/B14452539.png)
